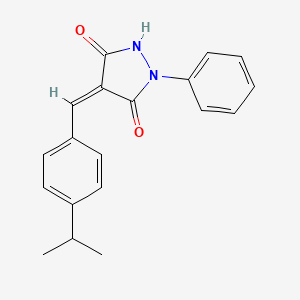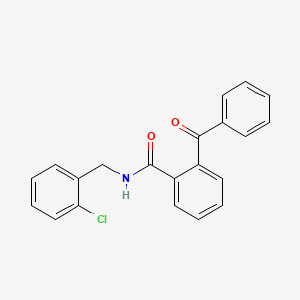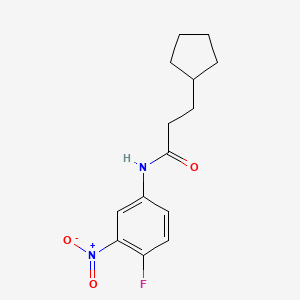![molecular formula C17H14N2O4S B5796331 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide](/img/structure/B5796331.png)
2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide, also known as Compound 1, is a synthetic compound that has been shown to have potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and ultimately, apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 has several biochemical and physiological effects, including the inhibition of angiogenesis and the induction of autophagy. In addition, 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 has been shown to inhibit the activity of several kinases, including Akt, ERK, and JNK, which are involved in cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 in lab experiments is its specificity for tubulin, which allows for targeted inhibition of cell division and proliferation. However, one limitation is the potential for toxicity, as 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 has been shown to have cytotoxic effects in some cell lines.
Orientations Futures
For research on 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 include exploring its potential as a cancer therapeutic, particularly in combination with other anti-cancer agents. In addition, further studies are needed to determine the optimal dosage and administration of 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1, as well as its potential side effects and toxicity. Finally, research on the potential use of 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 in other fields, such as neurodegenerative diseases, is also warranted.
Méthodes De Synthèse
2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 can be synthesized through a multi-step process involving the reaction of 4-bromo-2-fluoronitrobenzene with 2-methylthioacetic acid, followed by the reaction of the resulting compound with potassium carbonate and 2-chloro-1-(phenylsulfonyl)ethene. The final step involves the reaction of the resulting compound with acetic anhydride to yield 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1.
Applications De Recherche Scientifique
2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 has anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Propriétés
IUPAC Name |
2-[4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c18-11-16(24(21,22)15-4-2-1-3-5-15)10-13-6-8-14(9-7-13)23-12-17(19)20/h1-10H,12H2,(H2,19,20)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWGXSMAUXXSHW-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)OCC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797574 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-{4-[2-Cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5796253.png)

![N-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5796263.png)


![1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)
![4-methyl-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5796304.png)



![4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5796319.png)

![2-ethoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5796344.png)
![ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B5796345.png)